molecular formula C22H29N3O4S B2390254 1-(azepan-1-yl)-2-(3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone CAS No. 878058-48-1

1-(azepan-1-yl)-2-(3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone

Cat. No.: B2390254
CAS No.: 878058-48-1
M. Wt: 431.55
InChI Key: VZRNMKLHXWGYHS-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-2-(3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone is a potent and selective small-molecule inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase activity. MALT1 is a key signaling protein that functions as a central mediator of the CARD-BCL10-MALT1 (CBM) complex, which transmits signals from antigen receptors and other receptors in immune cells . By irreversibly binding to the MALT1 proteolytic active site, this compound effectively blocks the cleavage of downstream substrates such as RelB, CYLD, and A20, thereby dampening NF-κB signaling and the expression of survival and proliferative genes. Its primary research value lies in the investigation of B-cell lymphomas, particularly the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL) , which often exhibits constitutive MALT1 signaling driven by chronic B-cell receptor activation. Researchers utilize this inhibitor to dissect the role of MALT1 in immune cell activation, T-cell helper function, and regulatory T-cell (Treg) suppression, providing critical insights into the pathways that govern both oncogenesis and autoimmune diseases. The compound serves as a valuable pharmacological tool for exploring MALT1 as a therapeutic target in hematological malignancies and for validating the effects of MALT1 inhibition in various in vitro and in vivo disease models .

Properties

IUPAC Name

1-(azepan-1-yl)-2-[3-(2-oxo-2-pyrrolidin-1-ylethyl)sulfonylindol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c26-21(23-11-5-1-2-6-12-23)16-25-15-20(18-9-3-4-10-19(18)25)30(28,29)17-22(27)24-13-7-8-14-24/h3-4,9-10,15H,1-2,5-8,11-14,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRNMKLHXWGYHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-2-(3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation reactions, where a sulfonyl chloride reacts with the indole derivative in the presence of a base.

    Attachment of the Azepane Ring: The azepane ring can be attached via nucleophilic substitution reactions, where an azepane derivative reacts with a suitable leaving group on the indole-sulfonyl intermediate.

    Final Coupling: The final step involves coupling the pyrrolidin-2-one moiety with the intermediate compound through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-2-(3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents on the indole or azepane rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions, often in the presence of bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-(azepan-1-yl)-2-(3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: It may be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-(3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone depends on its specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary widely and are typically elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, a comparison with structurally or functionally related derivatives is essential. Below is an analysis of key analogs, supported by data from the evidence:

Structural Analogues and Their Properties

Compound Name Key Structural Features Physicochemical/Biological Data Reference
1-(azepan-1-yl)-2-(3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone Indole core, azepane, pyrrolidinone, sulfonyl linker No direct data provided; inferred stability from sulfonyl group and heterocycles .
1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone (CAS 292855-52-8) Indole core, phenylsulfonyl, acetyl group Acute oral toxicity (H302), skin/eye irritation (H315/H319); molecular weight: 299.34 g/mol .
1-(2,3-dihydroindol-1-yl)-2-(1-ethylindol-3-yl)sulfonylethanone (CAS 686743-61-3) Dual indole/dihydroindole systems, sulfonyl linker Synonyms listed; no explicit data on synthesis or activity .
Triazoloamide derivatives (e.g., 2dag, 2dah) Azepane, triazole, methoxyphenyl substituents High yields (88–99%); characterized via NMR/LC-MS; solid-state stability .
1-{2-[(E)-2-(2-Nitrophenyl)ethenyl]-1-phenylsulfonyl-1H-indol-3-yl}ethanone Nitrophenyl-ethenyl-indole, sulfonyl group Crystal structure: monoclinic (P21/n), C–H···π interactions; molecular weight: 446.46 g/mol .

Key Observations

Core Modifications: The target compound’s indole-sulfonyl-pyrrolidinone-azepane architecture distinguishes it from simpler analogs like 1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone, which lacks the azepane and pyrrolidine rings. These additional heterocycles may enhance binding to targets requiring bulkier or more flexible substituents .

Synthesis and Stability: The synthesis of sulfonyl-linked indoles often involves Friedel-Crafts alkylation or multi-step coupling, as seen in the preparation of 1-{2-[(E)-2-(2-Nitrophenyl)ethenyl]-1-phenylsulfonyl-1H-indol-3-yl}ethanone . The target compound likely requires similar methodologies, though its pyrrolidinone-ethyl-sulfonyl group may necessitate specialized reagents or conditions . Triazoloamide derivatives exhibit high yields (up to 99%) under solid-phase synthesis, suggesting that the azepane-acetyl component in the target compound could also be synthesized efficiently .

Safety and Toxicity: 1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone has documented hazards (oral toxicity, irritation), likely due to its sulfonyl and indole moieties. The target compound’s azepane and pyrrolidine groups might mitigate or exacerbate these risks, depending on metabolic pathways .

Crystallographic and Spectroscopic Data :

  • Crystal structures of nitrophenyl-ethenyl-indole derivatives reveal intermolecular interactions (e.g., C–H···π) that stabilize the solid state. Similar analyses for the target compound could predict its packing behavior and solubility .

Research Findings and Gaps

  • Analytical Characterization: Advanced techniques like HRMS and X-ray crystallography (used for cathinones in ) are critical for confirming the target compound’s structure, given its complexity.

Biological Activity

1-(azepan-1-yl)-2-(3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone, also known by its CAS number 878058-48-1, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Structurally, it incorporates an azepane ring, a pyrrolidinyl moiety, and an indole derivative, which may confer unique pharmacological properties.

  • Molecular Formula : C22H29N3O4S
  • Molecular Weight : 431.55 g/mol
  • Structural Features :
    • Azepane ring
    • Pyrrolidinyl group
    • Indole derivative

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antitumor Activity : Certain derivatives have shown potential in inhibiting tumor growth.
  • Antimicrobial Properties : The sulfonamide group is known for its antimicrobial effects.
  • CNS Activity : Compounds with similar structures have been evaluated for their ability to penetrate the blood-brain barrier and affect central nervous system (CNS) functions.

The specific biological activity of this compound requires further investigation through in vitro and in vivo studies to elucidate its mechanisms of action. Possible mechanisms may include:

  • Inhibition of Glycine Transporter 1 (GlyT1) : Similar compounds have been identified as inhibitors of GlyT1, which plays a critical role in neurotransmission .

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of related compounds. For instance, a study highlighted the modification of piperidine to azepane in sulfonamide derivatives, resulting in increased potency as GlyT1 inhibitors .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
Azepan-based sulfonamidesAzepane ring with sulfonamide groupAntitumor activity
Indole-based sulfonamidesIndole structure with sulfonamide groupAntimicrobial properties
Pyrrolidine derivativesPyrrolidine ring structureDiverse biological activities

Pharmacokinetics and Interaction Studies

Understanding the pharmacodynamics of this compound involves interaction studies that may focus on binding affinities and mechanisms. Techniques such as surface plasmon resonance or isothermal titration calorimetry are typically employed to quantify these interactions.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for synthesizing 1-(azepan-1-yl)-2-(3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone?

  • Methodology : The compound is synthesized via multi-step organic reactions. Key steps include:

  • Sulfonation : Introducing the sulfonyl group using reagents like chlorosulfonic acid under controlled temperatures (0–5°C) .
  • Ketone Formation : Coupling the azepane moiety via nucleophilic substitution with 2-bromoethanone in anhydrous DMF .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the target compound (>95% purity) .
    • Critical Factors : Reaction pH, temperature, and inert atmospheres (e.g., nitrogen) to prevent oxidation of sulfur groups .

Q. How is the structural integrity of the compound validated post-synthesis?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., indole C3 sulfonation, azepane linkage) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z calculated for C₂₄H₃₂N₄O₄S: 496.21) .
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., C–H⋯π interactions in crystal packing) .

Advanced Research Questions

Q. What experimental strategies are employed to investigate the compound’s bioactivity against cancer targets?

  • Methodology :

  • In Vitro Assays :
  • MTT Assay : Measures cytotoxicity in cancer cell lines (e.g., IC₅₀ values in HeLa or MCF-7 cells) .
  • Enzyme Inhibition : Tests inhibition of kinases (e.g., EGFR) using fluorescence-based assays .
  • Molecular Docking : Simulates binding to ATP pockets of target proteins (e.g., PI3Kα) using AutoDock Vina .
    • Key Insight : The sulfonyl group enhances hydrogen bonding with catalytic lysine residues, improving inhibitory potency .

Q. How can contradictory data on the compound’s antimicrobial efficacy across studies be resolved?

  • Methodology :

  • Standardized Assays : Re-evaluate activity under uniform conditions (e.g., CLSI guidelines for MIC determination) .
  • Impurity Profiling : Use LC-MS to identify synthetic byproducts (e.g., oxidized sulfones) that may interfere with bioactivity .
  • Comparative SAR Studies : Modify substituents (e.g., pyrrolidin-1-yl vs. piperidine) to isolate structure-activity relationships .

Q. What mechanistic approaches elucidate the compound’s interaction with cytochrome P450 enzymes?

  • Methodology :

  • Metabolic Stability Assays : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS .
  • Fluorescence Quenching : Monitor binding to CYP3A4 using tryptophan fluorescence .
  • Computational MD Simulations : Predict binding modes and metabolic pathways (e.g., oxidation at the indole moiety) .

Notes

  • Contradiction Analysis : Discrepancies in bioactivity often arise from variations in assay protocols (e.g., serum concentration in cell cultures) or impurities. Standardized reporting of experimental conditions is critical .
  • Advanced Techniques : Cryo-EM and isothermal titration calorimetry (ITC) are emerging tools for studying target engagement in membrane proteins .

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